molecular formula C17H16BrNO4 B2886998 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-phenylacetamide CAS No. 832674-58-5

2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-phenylacetamide

Cat. No. B2886998
CAS RN: 832674-58-5
M. Wt: 378.222
InChI Key: IKFHCJTVOGVYSR-UHFFFAOYSA-N
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Description

2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-phenylacetamide is a chemical compound that has been synthesized for various scientific research applications. This compound has shown potential in the field of medicinal chemistry due to its unique structure and properties.

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-phenylacetamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or proteins involved in inflammation, cancer, and other disease processes. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-phenylacetamide has a range of biochemical and physiological effects. It has been shown to inhibit the production of certain inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit the growth of certain bacteria and fungi. Further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-phenylacetamide in lab experiments is its unique structure and properties. This allows for the investigation of its potential as a therapeutic agent for various diseases. However, one limitation is that the compound is relatively unstable and can degrade over time, which can affect the reproducibility of experimental results.

Future Directions

There are many potential future directions for research on 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-phenylacetamide. One direction is to further investigate its potential as an anti-inflammatory agent, particularly in the context of chronic inflammatory diseases such as rheumatoid arthritis. Another direction is to investigate its potential as an anticancer agent, particularly in the context of solid tumors. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its synthesis and stability for use in future research.

Synthesis Methods

The synthesis of 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-phenylacetamide involves the reaction of 5-bromo-2-ethoxy-4-formylphenol with N-phenylacetamide in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification. This synthesis method has been optimized and improved over the years to increase the yield and purity of the product.

Scientific Research Applications

2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-phenylacetamide has been extensively studied in the field of medicinal chemistry. It has been shown to have potential as an anti-inflammatory agent, as well as a potential anticancer agent. The compound has also been investigated for its antibacterial and antifungal properties. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.

properties

IUPAC Name

2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4/c1-2-22-15-8-12(10-20)14(18)9-16(15)23-11-17(21)19-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFHCJTVOGVYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-phenylacetamide

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